molecular formula C15H13N3O3S B2678733 N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 930410-33-6

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2678733
CAS No.: 930410-33-6
M. Wt: 315.35
InChI Key: VURRUWXZVQHRPX-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the isoxazole moiety. Key reagents and conditions include:

  • Thiazole derivatives

  • Isocyanates

  • Acid catalysts

  • High-temperature conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidizing agents (e.g., KMnO4, CrO3)

  • Reducing agents (e.g., LiAlH4, NaBH4)

  • Substituting agents (e.g., halogens, alkyl halides)

  • Acidic or basic conditions depending on the reaction

Major Products Formed:

  • Oxidation products: Carboxylic acids, ketones

  • Reduction products: Alcohols, amines

  • Substitution products: Halogenated derivatives, alkylated compounds

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity determine its efficacy and potential side effects.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)acetamide

  • N-(4-methoxyphenyl)formamide

  • (4-methoxyphenyl)methanamine

Uniqueness: N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a broader range of applications and potential benefits compared to similar compounds.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-7-13(21-18-9)14(19)17-15-16-12(8-22-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURRUWXZVQHRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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